molecular formula C30H35N2NaO8S2 B12057615 Fluorescent orange 547

Fluorescent orange 547

Cat. No.: B12057615
M. Wt: 638.7 g/mol
InChI Key: CKNWOULQMNPCPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fluorescent orange 547 involves dissolving the compound in amine-free, dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 2 mg/ml . This solution should be prepared immediately before conjugation to ensure optimal reactivity. The compound is then added to a protein solution in bicarbonate buffer (0.1 M, pH 7.5) at a ratio of 1-2, depending on the number and position of amine groups in the protein .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis and purification processes similar to those used in laboratory settings, with additional steps to ensure consistency and purity for commercial use.

Scientific Research Applications

Fluorescent orange 547 is widely used in various scientific research applications due to its strong fluorescence and water solubility . Some of its key applications include:

Comparison with Similar Compounds

Fluorescent orange 547 can be compared to other fluorescent dyes such as SYTOX Orange, Alexa Fluor 555, and Cyanine-3 (Cy3) . These compounds share similar excitation and emission properties but differ in their chemical structures and specific applications. This compound is unique in its strong solid-state emission and improved water solubility due to its negative overall charge .

List of Similar Compounds

  • SYTOX Orange
  • Alexa Fluor 555
  • Cyanine-3 (Cy3)
  • Helix Fluor 575
  • iFluor 555

This compound stands out for its versatility and effectiveness in various scientific research applications, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C30H35N2NaO8S2

Molecular Weight

638.7 g/mol

IUPAC Name

sodium;(2E)-3-(3-carboxypropyl)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3-methylindole-5-sulfonate

InChI

InChI=1S/C30H36N2O8S2.Na/c1-6-31-24-15-13-20(41(35,36)37)18-22(24)29(3,4)26(31)10-8-11-27-30(5,17-9-12-28(33)34)23-19-21(42(38,39)40)14-16-25(23)32(27)7-2;/h8,10-11,13-16,18-19H,6-7,9,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1

InChI Key

CKNWOULQMNPCPW-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)O.[Na+]

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)O.[Na+]

Origin of Product

United States

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